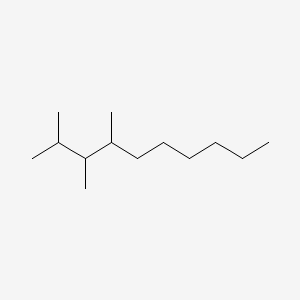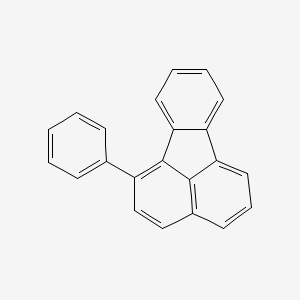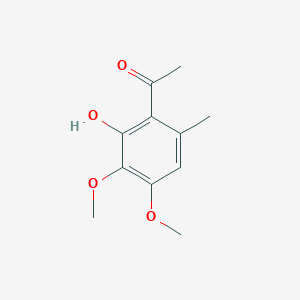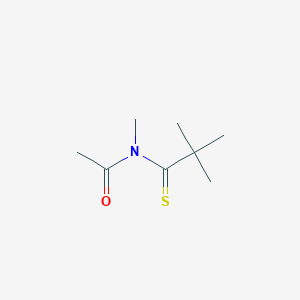
N-(2,2-dimethylpropanethioyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylpropanethioyl)-N-methylacetamide is an organic compound characterized by its unique structure, which includes a thioyl group attached to a dimethylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropanethioyl)-N-methylacetamide typically involves the reaction of 2,2-dimethylpropane with thioyl chloride, followed by the introduction of a methylacetamide group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective production method.
化学反応の分析
Types of Reactions
N-(2,2-dimethylpropanethioyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
科学的研究の応用
N-(2,2-dimethylpropanethioyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用機序
The mechanism of action of N-(2,2-dimethylpropanethioyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,2-dimethylpropanethioyl)-N-methylacetamide include:
2,2-dimethylpropane: A structurally related compound with similar chemical properties.
2,2-dimethylbutane: Another branched alkane with comparable reactivity.
Neopentane: Known for its use in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties
特性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC名 |
N-(2,2-dimethylpropanethioyl)-N-methylacetamide |
InChI |
InChI=1S/C8H15NOS/c1-6(10)9(5)7(11)8(2,3)4/h1-5H3 |
InChIキー |
ZGRBSDRVTIJIRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C(=S)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


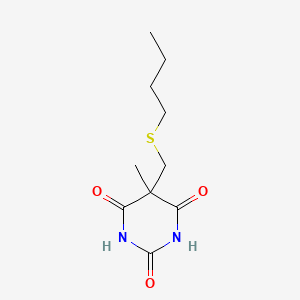


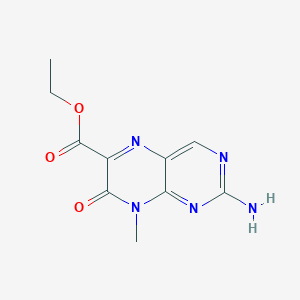
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
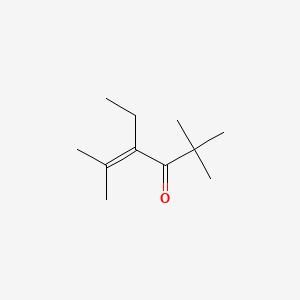
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
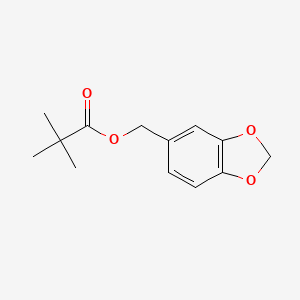
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
